
4-Hydroxy-3-(trifluoromethyl)phenylisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorafenib Related Compound 25 is a derivative of sorafenib, a well-known kinase inhibitor used in cancer treatment. Sorafenib itself is a bi-aryl urea and an oral multikinase inhibitor that targets cell surface tyrosine kinase receptors and downstream intracellular kinases involved in tumor cell proliferation and angiogenesis . Sorafenib Related Compound 25 shares structural similarities with sorafenib but has unique properties that make it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sorafenib Related Compound 25 involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The reaction typically uses a single base and does not require an inert atmosphere, making it a practical and efficient method .
Industrial Production Methods
Industrial production of Sorafenib Related Compound 25 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Sorafenib Related Compound 25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Sorafenib Related Compound 25 has a wide range of scientific research applications:
作用機序
Sorafenib Related Compound 25 exerts its effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. It targets both serine/threonine and receptor tyrosine kinases, including c-Raf, b-Raf, VEGFR, and PDGFR . This inhibition disrupts key signaling pathways, leading to reduced tumor growth and angiogenesis .
類似化合物との比較
Similar Compounds
Regorafenib: Another multikinase inhibitor with a similar structure and mechanism of action.
Sunitinib: A tyrosine kinase inhibitor used in cancer treatment with overlapping targets.
Pazopanib: Targets similar kinases but has a different chemical structure.
Uniqueness
Sorafenib Related Compound 25 is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These differences can result in varied efficacy and safety profiles compared to other similar compounds .
特性
CAS番号 |
1261456-08-9 |
|---|---|
分子式 |
C8H4F3NO2 |
分子量 |
203.12 g/mol |
IUPAC名 |
4-isocyanato-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)6-3-5(12-4-13)1-2-7(6)14/h1-3,14H |
InChIキー |
GLXHJGORHKNCMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


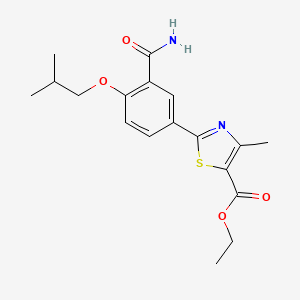
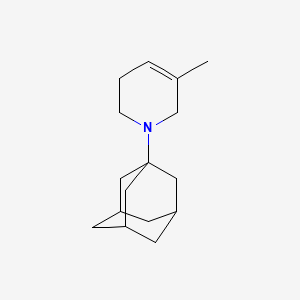


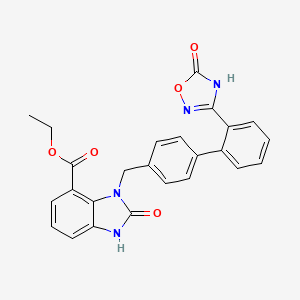
![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
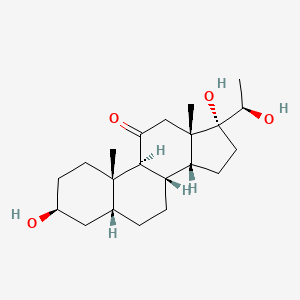
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)


![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
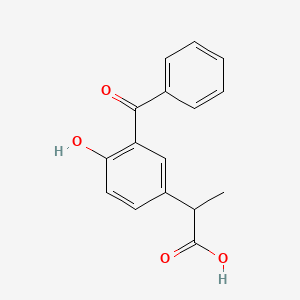
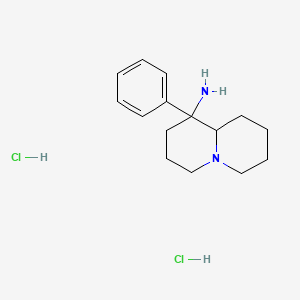
![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
